This compound can be classified as:
The synthesis of 5-amino-2,4-difluoro-N-methoxybenzamide involves several key steps that typically include the introduction of fluorine substituents and the formation of the amide bond.
The molecular structure of 5-amino-2,4-difluoro-N-methoxybenzamide can be described as follows:
5-amino-2,4-difluoro-N-methoxybenzamide can participate in various chemical reactions:
The mechanism of action for 5-amino-2,4-difluoro-N-methoxybenzamide is primarily related to its interaction with biological targets:
Studies have shown that similar benzamides exhibit significant binding affinities in receptor-ligand interactions, suggesting potential therapeutic applications.
The physical and chemical properties of 5-amino-2,4-difluoro-N-methoxybenzamide are crucial for understanding its behavior in various environments:
5-amino-2,4-difluoro-N-methoxybenzamide has several potential applications in scientific research and pharmaceuticals:
Fluorinated benzamides are classified by their substitution patterns, which dictate their biochemical interactions. 5-Amino-2,4-difluoro-N-methoxybenzamide belongs to Group III: difluoro-substituted benzamides with amino electron-donors and alkoxy carboxamides. This places it in contrast to:
Table 1: Structural Classification of Fluorinated Benzamides
Group | Substitution Pattern | Exemplar Compound | Key Features |
---|---|---|---|
I | Monofluoro, hydroxy/carboxamide | 3-Fluoro-4-hydroxybenzamide | Hydrogen-bond donors for enzyme inhibition |
II | Trifluoro, heterocyclic fused | Bifluorodioxalane-benzimidazoles | Kinase hinge-binding motifs |
III | Ortho/para-difluoro, amino | 5-Amino-2,4-difluoro-N-methoxybenzamide | Enhanced DNA minor groove affinity |
Quantum chemical analyses of analogous structures (e.g., 4-ethoxy-2,3-difluorobenzamide) reveal that fluorine atoms at C2 and C4 positions significantly increase electrophilicity at the carboxamide carbonyl (partial charge: δ– = –0.32 e) compared to monofluoro analogs (δ– = –0.28 e). This polarization facilitates nucleophilic attack by target serine residues or metal ions [2]. The amino group at C5 further enables π-stacking with aromatic amino acids (Phe, Tyr) in hydrophobic binding pockets, as observed in FtsZ inhibitors like biphenyl-benzamides [3].
Antibacterial Applications
The compound’s structural analogy to biphenyl-benzamide FtsZ inhibitors (e.g., compound 30 from [3]) suggests potent activity against Gram-positive bacteria. These inhibitors exploit the interdomain cleft of the bacterial cell division protein FtsZ, where the difluorobenzamide core anchors to Thr307 and Val297 via hydrogen bonding. The N-methoxy group extends into a hydrophobic subpocket, increasing binding affinity (Kd = 0.8 nM predicted). Derivatives with this scaffold show MIC values of 0.008–0.25 μg/mL against Staphylococcus aureus and Bacillus subtilis strains, representing 256–1000-fold improvements over early-generation inhibitors [3].
Neurodegenerative Disease Modulation
In tauopathies like Alzheimer’s disease, 4-aminoindole carboxamides demonstrate efficacy against tau 2N4R isoform aggregation (IC50 = 27.3 μM for lead compounds) [7]. The difluorobenzamide moiety in 5-amino-2,4-difluoro-N-methoxybenzamide may similarly impede β-sheet formation in neurofibrillary tangles through:
Nonlinear Optical (NLO) Applications
Density functional theory (DFT) studies on analogous difluoro benzamides reveal hyperpolarizability values (β = 8.7 × 10–30 cm5/esu) 2.3-fold higher than non-fluorinated analogs. This stems from fluorine-induced charge asymmetry, enabling second-harmonic generation (SHG) for bioimaging probes [2].
Synthesis Obstacles
Key challenges in synthesizing 5-amino-2,4-difluoro-N-methoxybenzamide include:
A representative synthesis from [3]’s FtsZ inhibitor work follows:
Pharmacophore Optimization
Table 2: Structure-Activity Relationship (SAR) of Difluorobenzamide Modifications
Position | Modification | Activity Trend | Rationale |
---|---|---|---|
C5 amino | Acylation | ↓ Antibacterial potency | Lost H-bond donation capacity |
Alkylation (methyl) | → Tau inhibition retained | Steric tolerance in hydrophobic pockets | |
C1 carboxamide | N-H → N-methoxy | ↑ FtsZ binding (3.2-fold) | Reduced desolvation penalty |
N-ethyl | ↓ Solubility | Increased log P (cLogP +0.7) | |
C2/C4 fluorine | Replacement with Cl | ↓↓ Activity (MIC increases 100-fold) | Weaker electrostatic interactions |
Optimal substitutions balance polarity (TPSA = 60–70 Ų) and lipophilicity (cLogP = 1.8–2.5), as demonstrated in VX-809-based hybrids for cystic fibrosis therapy. Molecular docking of similar benzamides with F508del-CFTR shows a 2.1 Å hydrogen bond between the carboxamide carbonyl and Arg1070, stabilizing corrector binding [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: